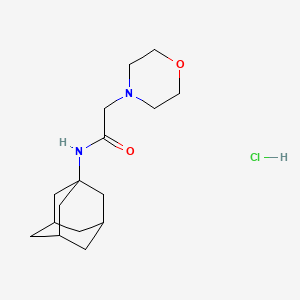![molecular formula C15H10ClN5O2S B1654712 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE CAS No. 26179-28-2](/img/structure/B1654712.png)
5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color, which makes it useful in various dyeing applications. Additionally, the presence of the thiazole ring imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-phenyl-1,3-thiazol-2-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in an aqueous solution with a pH maintained around 8-9 using sodium hydroxide or sodium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. The use of automated systems for temperature and pH control is common to ensure the reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol
Eigenschaften
CAS-Nummer |
26179-28-2 |
|---|---|
Molekularformel |
C15H10ClN5O2S |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
5-[(2-chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClN5O2S/c16-11-8-10(21(22)23)6-7-12(11)19-20-14-13(18-15(17)24-14)9-4-2-1-3-5-9/h1-8H,(H2,17,18) |
InChI-Schlüssel |
JZDBQJPUZNIJAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Key on ui other cas no. |
26179-28-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Iodobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B1654634.png)
![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)
![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
![3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654639.png)
![3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654640.png)



![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)

![ethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B1654650.png)

